molecular formula C13H16ClN3O5 B5013397 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B5013397
M. Wt: 329.73 g/mol
InChI Key: AVVQDFGZMMBMCZ-UHFFFAOYSA-N
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Description

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, an acetyl group, a hydrazinyl group, and a methoxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O5/c1-21-7-6-15-12(19)13(20)17-16-11(18)8-22-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,19)(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVQDFGZMMBMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide typically involves multiple steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-chlorophenoxyacetyl chloride.

    Hydrazine Reaction: The 4-chlorophenoxyacetyl chloride is reacted with hydrazine hydrate to form 4-chlorophenoxyacetyl hydrazine.

    Final Coupling: The 4-chlorophenoxyacetyl hydrazine is then coupled with N-(2-methoxyethyl)-2-oxoacetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog with similar structural features.

    2,4-dichlorophenoxyacetic acid: Another chlorophenoxy derivative with herbicidal properties.

    N-(2-methoxyethyl)-2-oxoacetamide: A related compound lacking the chlorophenoxy and hydrazinyl groups.

Uniqueness

2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide is unique due to its combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications in research and industry.

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